Ferrous Gluconate

Beschreibung

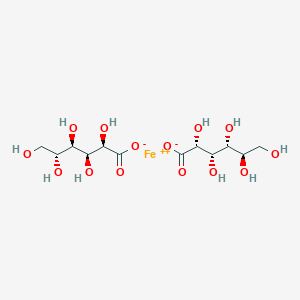

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Fe/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIVJOXICYMTAG-IYEMJOQQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22FeO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Pale greenish-yellow to yellowish-grey powder or granules, which may have a faint odour of burnt sugar | |

| Record name | Iron, bis(D-gluconato-.kappa.O1,.kappa.O2)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | FERROUS GLUCONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Soluble with slight heating in water. Practically insoluble in ethanol, Soluble in glycerin, SOLUBILITY INCR BY ADDN OF CITRIC ACID OR CITRATE ION, 1 gram dissolves in about 10 ml of water with slight heating and in 1.3 ml of water at 100 °C. It forms supersaturated solutions which are stable for a period of time. | |

| Record name | FERROUS GLUCONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | FERROUS GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

The color of /ferrous gluconate/ solution depends on pH; they are light yellow at pH 2, brown at pH 4.5, and green at pH 7. The iron rapidly oxidizes at higher pH. | |

CAS No. |

299-29-6 | |

| Record name | Ferrous gluconate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous gluconate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14488 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iron, bis(D-gluconato-.kappa.O1,.kappa.O2)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron digluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS GLUCONATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/781E2AXH0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERROUS GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

The melting point for D-gluconic acid, ferrous salt dihydrate (98%) is 188 °C, decomposes. The specific optical rotation is +6.7 deg at 25 °C (c=1, H2O). /Dihydrate/ | |

| Record name | FERROUS GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ferrous Gluconate for Research Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of ferrous gluconate (C₁₂H₂₂FeO₁₄), a widely used organic iron supplement. The methodologies detailed herein are tailored for research and development settings, emphasizing precision, purity, and thorough analytical validation.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, including the direct reaction of gluconic acid with iron powder or the double decomposition reaction between a gluconate salt and a ferrous salt.[1][2][3] The most common and reliable method for laboratory-scale synthesis involves the metathesis reaction between calcium gluconate and ferrous sulfate, which leverages the low solubility of the calcium sulfate byproduct to drive the reaction to completion.[4][5]

Experimental Protocol: Double Decomposition Method

This protocol details the synthesis of this compound dihydrate from calcium gluconate and ferrous sulfate.[4]

Materials:

-

Calcium Gluconate (C₁₂H₂₂CaO₁₄·H₂O)

-

Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

-

Deionized Water

-

Reaction Vessel (e.g., 3-neck round-bottom flask) with overhead stirrer and condenser

-

Heating Mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary Evaporator

Procedure:

-

Dissolution of Calcium Gluconate: In the reaction vessel, dissolve calcium gluconate in deionized water at a mass ratio of 1:5 (e.g., 100 g of calcium gluconate in 500 mL of water). Heat the mixture to 90-100°C with continuous stirring until the calcium gluconate is completely dissolved.[4]

-

Preparation of Ferrous Sulfate Solution: Separately, prepare a solution of ferrous sulfate by dissolving it in deionized water at a mass ratio of 1:1.5.[4]

-

Reaction: Slowly add the ferrous sulfate solution to the hot calcium gluconate solution. The mass ratio of calcium gluconate to ferrous sulfate should be approximately 1:0.625.[4] Upon addition, a white precipitate of calcium sulfate (CaSO₄) will form.

-

Reaction Completion: Maintain the temperature at 90-100°C and continue stirring for 60 minutes after the addition is complete to ensure the reaction goes to completion.[4] To prevent the oxidation of Fe²⁺ to Fe³⁺, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen).[1]

-

Filtration: Hot-filter the reaction mixture to remove the precipitated calcium sulfate. The filtrate is a solution of this compound. Wash the precipitate with a small amount of hot deionized water to recover any remaining product.

-

Concentration and Crystallization: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 60°C to avoid oxidation.[1] Reduce the volume until the solution is saturated.

-

Isolation and Drying: Cool the concentrated solution to approximately 5°C to induce crystallization.[1] Collect the resulting yellowish-grey to pale greenish-yellow crystals by filtration. Wash the crystals with a small amount of cold deionized water and dry them under vacuum at room temperature.[6] The final product is typically this compound dihydrate.[6]

Synthesis Data

The following table summarizes typical quantitative parameters for the described synthesis method.

| Parameter | Value/Range | Reference |

| Reactant Mass Ratio (Ca Gluconate:FeSO₄) | 1 : 0.625 | [4] |

| Reaction Temperature | 90 - 100 °C | [4] |

| Reaction Time | 60 minutes | [4] |

| pH Range (for stability) | 3.8 - 4.6 | [3][5] |

| Typical Yield | ~80% | [4] |

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic, diffraction, thermal, and chemical methods is employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups within the this compound molecule and confirm the coordination of the gluconate ligand to the iron center.[7]

Experimental Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dried this compound sample (approx. 1-2 mg) with spectroscopic grade KBr (approx. 100-200 mg). Grind the mixture to a fine powder and press it into a transparent disc.

-

Analysis: Record the spectrum in the wavenumber range of 4000–400 cm⁻¹.[8]

-

Interpretation: Identify the key absorption peaks corresponding to the hydroxyl, C-H, and carboxylate functional groups. A broad, intense absorption peak between 3200–3600 cm⁻¹ is characteristic of the O-H stretching vibrations from the multiple hydroxyl groups and water of hydration.[7][9] The asymmetric and symmetric stretching vibrations of the coordinated carboxylate group (COO⁻) are also key identifiers.

X-ray Diffraction (XRD)

XRD analysis determines the crystalline or amorphous nature of the synthesized material and provides information about its crystal structure.[2]

Experimental Protocol:

-

Sample Preparation: Place a sufficient amount of the finely powdered this compound sample onto a sample holder.

-

Analysis: Perform the XRD scan using a powder diffractometer with Cu Kα radiation. A typical scan range is a 2θ angle between 5° and 65°.[2]

-

Interpretation: The resulting diffractogram will show sharp peaks for a crystalline structure or a broad halo for an amorphous one.[2] Hydrated this compound typically crystallizes in a monoclinic system (space group I2), while the anhydrous form may be triclinic.[10][11][12]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability, dehydration, and decomposition of the compound.[6][8]

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into an alumina or platinum crucible.

-

Analysis: Heat the sample from room temperature to a final temperature of ~600°C at a controlled heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., static air or dynamic nitrogen).[6]

-

Interpretation: The TGA curve will show mass loss steps, typically corresponding to the loss of water of hydration (dehydration). The DSC curve will show endothermic or exothermic peaks associated with these transitions. For this compound dihydrate, an endothermic peak around 108°C indicates the loss of two water molecules.[6] An exothermic peak around 210°C can indicate oxidative decomposition.[2]

Purity and Assay

Chemical assays are critical for determining the purity of the synthesized this compound and quantifying impurities.

Experimental Protocol (Assay for Ferrous Iron): This redox titration method determines the percentage of ferrous iron (Fe²⁺).

-

Sample Preparation: Accurately weigh about 1.5 g of the synthesized this compound and dissolve it in a mixture of 75 mL of water and 15 mL of 2 N sulfuric acid.[13]

-

Reduction of Ferric Iron: To ensure all iron is in the ferrous state, add 250 mg of zinc dust to the solution. Stopper the flask and let it stand for 20 minutes until the solution is colorless. This reduces any Fe³⁺ impurity to Fe²⁺.[13]

-

Filtration: Filter the solution through a crucible containing a thin layer of zinc dust to remove excess zinc.[13]

-

Titration: Immediately titrate the filtrate with a standardized 0.1 N ceric sulfate solution, using an appropriate indicator (e.g., orthophenanthroline).[14]

-

Calculation: Calculate the percentage of this compound based on the volume of titrant used. The purity should be between 97.0% and 102.0% on a dried basis.

Experimental Protocol (Limit of Ferric Iron):

-

Sample Preparation: Dissolve about 5 g of the sample in a mixture of 100 mL of water and 10 mL of hydrochloric acid. Add 3 g of potassium iodide.[13]

-

Reaction: Allow the solution to stand in the dark for 5 minutes. Any Fe³⁺ present will oxidize the iodide to iodine.

-

Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution. The amount of ferric iron should not exceed 2.0%.

Summary of Characterization Data

The table below presents typical data obtained from the characterization of this compound dihydrate.

| Technique | Parameter | Typical Value/Observation | Reference |

| FTIR | O-H Stretch (Hydroxyl & H₂O) | Broad peak, 3200 - 3600 cm⁻¹ | [7][9] |

| C=O Stretch (Carboxylate) | ~1550 - 1650 cm⁻¹ | [7] | |

| XRD | Crystal System (Hydrated) | Monoclinic, Space Group I2 | [10][11][12] |

| Thermal Analysis | Dehydration (Endotherm) | ~108 °C (loss of 2 H₂O) | [6] |

| Decomposition (Exotherm) | ~210 °C | [2] | |

| Purity | Assay (C₁₂H₂₂FeO₁₄) | 97.0% - 102.0% | |

| Ferric Iron (Fe³⁺) Limit | ≤ 2.0% | ||

| Loss on Drying | 6.5% - 10.0% | [13] |

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and characterization of this compound.

Caption: Workflow for this compound Synthesis and Characterization.

Cellular Iron Metabolism Pathway

This compound serves as a source of ferrous iron (Fe²⁺). The diagram below outlines the key signaling pathway for iron uptake, trafficking, and regulation within the human body.

Caption: Cellular Iron Uptake and Metabolism Pathway.

References

- 1. ruipugroup.com [ruipugroup.com]

- 2. scispace.com [scispace.com]

- 3. CN102992998A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. CN116135832A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. This compound | C12H22FeO14 | CID 23616740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. magneticliquid.narod.ru [magneticliquid.narod.ru]

- 7. ruipugroup.com [ruipugroup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. arxiv.org [arxiv.org]

- 11. ruipugroup.com [ruipugroup.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound [drugfuture.com]

- 14. fao.org [fao.org]

A Comprehensive Guide to the Physicochemical Properties of Ferrous Gluconate for Researchers

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of ferrous gluconate, tailored for researchers, scientists, and drug development professionals. The information presented herein is crucial for understanding the behavior of this compound in various experimental and formulation settings.

Core Physicochemical Properties

This compound is an iron (II) salt of gluconic acid, widely used as a nutritional supplement to treat iron deficiency anemia. Its physicochemical characteristics are pivotal for its stability, bioavailability, and formulation design.

General Properties

This compound is typically a yellowish-grey or pale greenish-yellow powder or granules. It may have a faint odor resembling burnt sugar.

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound.

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₂₂FeO₁₄ (anhydrous) | [1][2] |

| C₁₂H₂₂FeO₁₄ · 2H₂O (dihydrate) | [3] | |

| Molecular Weight | 446.14 g/mol (anhydrous) | [1][2] |

| 482.17 g/mol (dihydrate) | [3] | |

| Melting Point | 188 °C (decomposes) | [1][4] |

| pKa | 6.28 at 20 °C | [5] |

| pH (1% solution) | Approximately 4.8 | |

| pH (5% aqueous solution) | Acidic to litmus | [5] |

| pH (10% solution) | 4.0 - 5.5 | [1] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | References |

| Water | 1 g in approx. 10 mL with slight heating | [1][5] |

| 1 g in 1.3 mL at 100 °C | [1] | |

| 8.5 g in 100 cm³ at 20 °C | [4] | |

| Ethanol | Practically insoluble | [4][5] |

| Glycerin | Soluble | [3] |

Table 3: Stability and Hygroscopicity of this compound

| Condition | Observation | References |

| Light Exposure | Affected by light; store in the dark. | [5] |

| Air Exposure | Ferrous iron slowly oxidizes to ferric iron. | [1] |

| pH | Rapid oxidation in approximately neutral solutions; stability is improved by buffering to a pH of 3.5 to 4.5. | [1] |

| Hygroscopicity | Loses between 6.5% and 10.0% of its weight when dried at 105 °C for 16 hours. | [6] |

Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Equilibrium Solubility

This protocol is based on the World Health Organization (WHO) guidelines for equilibrium solubility determination for the purpose of the Biopharmaceutics Classification System (BCS).

Objective: To determine the equilibrium solubility of this compound in aqueous media at different pH values.

Materials:

-

This compound powder

-

pH 1.2 buffer (e.g., 0.1 N HCl)

-

pH 4.5 acetate buffer

-

pH 6.8 phosphate buffer

-

Calibrated pH meter

-

Shaking incubator or water bath with temperature control (set to 37 ± 1 °C)

-

Centrifuge

-

Validated analytical method for this compound quantification (e.g., UV-Vis spectrophotometry or HPLC)

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Add an excess amount of this compound powder to flasks containing the pH 1.2, 4.5, and 6.8 buffers. Ensure there is undissolved solid at the bottom of each flask.

-

Place the flasks in a shaking incubator at 37 ± 1 °C and agitate at a constant, appropriate speed.

-

At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot using a syringe filter to remove any undissolved solids.

-

Dilute the filtered sample with the respective buffer to a concentration within the validated range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method.

-

Equilibrium is considered reached when the concentration of this compound in consecutive time points does not differ significantly.

-

Measure and record the final pH of each solution.

Melting Point Determination (USP <741> Class Ia)

This protocol follows the United States Pharmacopeia (USP) general chapter <741> for determining the melting range.[7][8][9][10][11]

Objective: To determine the melting range of this compound.

Materials:

-

This compound powder, dried at 105 °C for 16 hours[6]

-

Melting point apparatus (capillary method)

-

Melting point capillary tubes

Procedure:

-

Finely powder the dried this compound.

-

Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus to a temperature about 10 °C below the expected melting point.

-

Increase the temperature at a rate of 1 ± 0.5 °C per minute.

-

Record the temperature at which the substance is first observed to collapse or form a liquid (the beginning of the melting range).

-

Record the temperature at which the substance is completely melted (the end of the melting range).

Stability Testing (ICH Q1A(R2) Guidelines)

This protocol outlines a general approach for stability testing of this compound as a drug substance, based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[12][13][14][15][16]

Objective: To evaluate the stability of this compound under various environmental conditions.

Materials:

-

At least three primary batches of this compound

-

Appropriate container closure systems

-

Stability chambers with controlled temperature and humidity

-

Validated stability-indicating analytical methods

Procedure:

-

Stress Testing: Subject a single batch of this compound to stress conditions to identify potential degradation products and establish degradation pathways. Conditions include:

-

Temperature: In 10 °C increments above the accelerated testing temperature (e.g., 50 °C, 60 °C).

-

Humidity: 75% relative humidity (RH) or greater.

-

Photostability: Expose the substance to light according to ICH Q1B guidelines.

-

Hydrolysis: Test across a wide range of pH values.

-

-

Formal Stability Studies:

-

Long-term testing: Store samples from at least three primary batches at 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated testing: Store samples at 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term testing and 0, 3, 6 months for accelerated testing).

-

Analytical Tests: At each time point, test the samples for relevant attributes, which may include:

-

Appearance

-

Assay (this compound content)

-

Degradation products (impurities)

-

Water content

-

FT-IR Spectroscopic Analysis (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid this compound by Fourier-Transform Infrared (FT-IR) spectroscopy.[17][18][19][20]

Objective: To obtain the FT-IR spectrum of this compound for identification.

Materials:

-

This compound powder

-

Spectroscopic grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press and die

Procedure:

-

Place approximately 1-2 mg of this compound and 100-200 mg of KBr in an agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the pellet die.

-

Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

UV-Vis Spectrophotometric Assay

This protocol provides a method for the quantitative determination of this compound based on the absorbance of the ferrous ion.[21][22][23][24][25][26][27]

Objective: To determine the concentration of this compound in a sample.

Materials:

-

This compound sample

-

This compound reference standard

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Reagents for color development (e.g., 1,10-phenanthroline, hydroxylamine hydrochloride, sodium acetate buffer)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a suitable amount of this compound reference standard and dissolve it in a volumetric flask with deionized water to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution.

-

-

Preparation of Sample Solution:

-

Accurately weigh a sample of this compound and dissolve it in a volumetric flask with deionized water to obtain a solution with a concentration within the range of the standard solutions.

-

-

Color Development:

-

To an aliquot of each standard and sample solution, add hydroxylamine hydrochloride solution (to reduce any ferric ions to ferrous ions), followed by 1,10-phenanthroline solution and sodium acetate buffer to adjust the pH.

-

Allow the color to develop for a specified time.

-

-

Spectrophotometric Measurement:

-

Calculation:

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

-

Signaling Pathways and Logical Relationships

Cellular Iron Uptake from this compound

The primary role of this compound is to provide ferrous iron (Fe²⁺) for absorption and utilization by the body. The following diagram illustrates the key steps in the cellular uptake and metabolism of iron.[4][29][30][31][32]

Caption: Cellular uptake and metabolism of iron from this compound.

Quality Control Workflow for this compound

A robust quality control (QC) process is essential to ensure the purity, identity, and strength of this compound raw material. The following diagram outlines a logical workflow for the QC testing of this compound.[28][33][34]

Caption: Quality control workflow for this compound raw material.

References

- 1. uspbpep.com [uspbpep.com]

- 2. This compound [doi.usp.org]

- 3. fao.org [fao.org]

- 4. Human iron metabolism - Wikipedia [en.wikipedia.org]

- 5. TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver [who.int]

- 6. This compound [drugfuture.com]

- 7. uspbpep.com [uspbpep.com]

- 8. thinksrs.com [thinksrs.com]

- 9. drugfuture.com [drugfuture.com]

- 10. scribd.com [scribd.com]

- 11. â©741⪠Melting Range or Temperature [doi.usp.org]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 14. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 15. youtube.com [youtube.com]

- 16. ICH Official web site : ICH [ich.org]

- 17. shimadzu.com [shimadzu.com]

- 18. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 19. m.youtube.com [m.youtube.com]

- 20. scienceijsar.com [scienceijsar.com]

- 21. ftp.uspbpep.com [ftp.uspbpep.com]

- 22. uspbpep.com [uspbpep.com]

- 23. sphinxsai.com [sphinxsai.com]

- 24. scispace.com [scispace.com]

- 25. ijpab.com [ijpab.com]

- 26. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 27. asdlib.org [asdlib.org]

- 28. ruipugroup.com [ruipugroup.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. A General Map of Iron Metabolism and Tissue-specific Subnetworks - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. ruipugroup.com [ruipugroup.com]

- 34. quora.com [quora.com]

An In-Depth Technical Guide to the In-Vitro Dissolution Characteristics of Ferrous Gluconate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro dissolution characteristics of ferrous gluconate, a widely used oral iron supplement. The document details the critical factors influencing its dissolution, standardized experimental protocols, and the correlation between in-vitro performance and in-vivo bioavailability.

Core Physicochemical Properties

This compound's dissolution is fundamentally governed by its chemical nature as the salt of a weak organic acid. Its solubility and stability are highly sensitive to the surrounding chemical environment, particularly pH.

1.1 pH-Dependent Solubility

The solubility of this compound exhibits a strong dependence on pH.[1] It is significantly more soluble in acidic conditions, such as those found in the stomach (pH 1.5–3.5), while its solubility decreases in neutral or alkaline environments.[1] This characteristic is crucial for its dissolution and subsequent absorption.

The underlying mechanism involves the equilibrium of ferrous ions (Fe²⁺) in solution. In acidic media, the high concentration of hydrogen ions (H⁺) inhibits the hydrolysis of Fe²⁺ to insoluble iron hydroxides.[1] As the pH increases, Fe²⁺ is more prone to hydrolysis and oxidation to the less soluble ferric (Fe³⁺) state, leading to precipitation and reduced dissolution.[1][2][3] The color of a this compound solution is also pH-dependent, appearing light yellow at pH 2, brown at pH 4.5, and green at pH 7.[2][3]

1.2 Solubility Data

This compound is generally considered to have good water solubility.[3][4] Specific solubility values are provided in the table below. It is practically insoluble in ethanol.[2][3][5]

| Solvent | Solubility Data |

| Water (with slight heating) | 1 g in approx. 10 mL.[2][3][5] |

| Water (at 100 °C) | 1 g in 1.3 mL.[3] |

| Water (at 20 °C) | 8.5 g in 100 cm³.[3] |

| Ethanol | Practically insoluble.[2][3][5] |

Table 1: Solubility of this compound.

Standardized In-Vitro Dissolution Testing

In-vitro dissolution testing is a critical quality control parameter that ensures batch-to-batch consistency and can serve as a surrogate for in-vivo bioequivalence studies.[6] The United States Pharmacopeia (USP) provides standardized methods for this compound dosage forms.

2.1 USP Dissolution Protocols

The USP outlines specific conditions for testing this compound tablets and capsules. These protocols are designed to simulate the physiological environment of the gastrointestinal tract.

| Parameter | This compound Capsules (USP) | This compound Tablets (USP Database) |

| Apparatus | Apparatus 1 (Basket) | Apparatus 2 (Paddle) |

| Medium | 900 mL of 0.1 N Hydrochloric Acid | 900 mL of Simulated Gastric Fluid (SGF) |

| Volume | 900 mL | 900 mL |

| Rotation Speed | 100 rpm | 150 rpm |

| Time | 45 minutes | Not specified in snippet |

| Temperature | 37 ± 0.5 °C | 37 ± 0.5 °C |

| Acceptance (Q) | ≥ 75% dissolved | ≥ 80% dissolved |

Table 2: USP Dissolution Test Conditions for this compound.[7][8]

2.2 Detailed Experimental Protocol: USP Method for Capsules

This section details the step-by-step procedure for conducting a dissolution test on this compound capsules according to USP guidelines.[8]

I. Preparation:

-

Dissolution Medium: Prepare 900 mL of 0.1 N hydrochloric acid. Deaerate the medium using a suitable technique, such as vacuum filtration or sonication.[9]

-

Apparatus Setup: Assemble the USP Apparatus 1 (Basket) and place the vessel in a water bath maintained at 37 ± 0.5 °C.[9]

-

Standard Solution: Prepare a standard solution of a known concentration of iron using a certified reference material in the dissolution medium.

II. Execution:

-

Place 900 mL of the dissolution medium into the vessel and allow it to equilibrate to 37 ± 0.5 °C.

-

Place one capsule in each basket.

-

Lower the baskets into the medium and immediately begin rotation at 100 rpm.

III. Sampling and Analysis:

-

At the 45-minute time point, withdraw a sample from a zone midway between the surface of the medium and the top of the rotating basket, not less than 1 cm from the vessel wall.

-

Filter the sample immediately (e.g., through a 0.45-µm filter).

-

Dilute the filtered sample as needed with the dissolution medium to fall within the linear range of the analytical instrument.

-

Determine the concentration of dissolved iron using a validated analytical method, such as Atomic Absorption Spectrophotometry (AAS).[8]

IV. Calculation: Calculate the percentage of the labeled amount of this compound dissolved using the absorbance readings of the sample and the standard solution.

Caption: Experimental workflow for USP dissolution testing of this compound capsules.

2.3 Analytical Methods for Iron Determination

Accurate quantification of dissolved iron is essential. Several methods are available, with Atomic Absorption Spectrophotometry (AAS) and UV-Vis Spectrophotometry being the most common.

-

Atomic Absorption Spectrophotometry (AAS): This is the method specified in the USP monographs for this compound and ferrous sulfate.[8][10] It involves measuring the absorption of light by free iron atoms at a characteristic wavelength, typically 248.3 nm.

-

UV-Vis Spectrophotometry (Colorimetric Method): This method relies on the reaction of ferrous iron (Fe²⁺) with a complexing agent, most commonly 1,10-phenanthroline, to form a stable, orange-red complex.[11][12] The intensity of the color, which is proportional to the iron concentration, is measured spectrophotometrically at approximately 509-510 nm.[13] An initial step using a reducing agent like hydroxylamine is required to ensure all iron is in the ferrous state.[11]

Factors Influencing this compound Dissolution

The dissolution rate of this compound from a solid dosage form is a complex process influenced by intrinsic properties of the drug substance, formulation variables, and the testing environment.

-

Chemical Properties: As discussed, pH is the most critical factor.[1] Additionally, the polymorphic form of this compound can significantly affect dissolution.[14] Metastable crystalline forms, having lower lattice energy, tend to exhibit higher solubility and faster dissolution rates compared to more stable crystalline forms.[14]

-

Formulation Factors:

-

Excipients: Binders, fillers, and disintegrants can influence tablet wetting, disintegration, and subsequent drug dissolution.[15]

-

Dosage Form: Conventional-release tablets are designed to dissolve rapidly, whereas modified-release formulations intentionally slow down the dissolution rate.[16][17] Studies show conventional this compound tablets dissolve completely in approximately 64 minutes in simulated gastric fluid (pH 1.2).[16]

-

-

Dissolution Medium & Apparatus: The composition of the medium (e.g., presence of surfactants), volume, and hydrodynamic conditions (apparatus type and rotation speed) directly impact the rate of dissolution.

Caption: Key factors influencing the in-vitro dissolution of this compound.

Dissolution and Bioavailability (In-Vitro/In-Vivo Correlation)

The ultimate goal of dissolution testing is to ensure adequate bioavailability. For iron supplements, bioavailability refers to the fraction of ingested iron that is absorbed and utilized by the body.[4] Iron absorption occurs primarily in the duodenum and upper jejunum.[18] Therefore, the drug must dissolve in the stomach or upper intestine to be available for absorption.

-

Biopharmaceutics Classification System (BCS): this compound is considered a high-solubility compound.[19] Iron absorption is a carrier-mediated process, which is characteristic of low permeability. This suggests this compound can be categorized as a BCS Class III substance (High Solubility, Low Permeability).[19][20] For Class III drugs, dissolution is generally not the rate-limiting step to absorption, provided the formulation releases the drug readily.

-

In-Vitro Models for Bioavailability: More complex in-vitro models, such as those simulating digestion followed by uptake in Caco-2 cell monolayers, are used to predict iron bioavailability.[21][22] These studies have shown that this compound has high iron availability, comparable to or greater than other iron salts like ferrous sulfate and ferrous fumarate.[4][22] The presence of absorption enhancers (like ascorbic acid) or inhibitors (like phytic acid or calcium) in the system can be evaluated with these models.[21][22][23]

Caption: Relationship between in-vitro dissolution and in-vivo bioavailability.

Conclusion

The in-vitro dissolution of this compound is a well-characterized process, heavily influenced by the pH of the dissolution medium. Standardized USP methods provide a robust framework for quality control, ensuring consistent product performance. While dissolution is a prerequisite for absorption, the carrier-mediated transport of iron across the intestinal wall is ultimately the rate-limiting factor for the bioavailability of this high-solubility compound. Advanced in-vitro models that incorporate simulated digestion and cell uptake offer deeper insights into the relative bioavailability of different iron formulations. A thorough understanding of these dissolution characteristics is paramount for the development of effective and reliable oral iron supplement products.

References

- 1. ruipugroup.com [ruipugroup.com]

- 2. This compound | C12H22FeO14 | CID 23616740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. ruipugroup.com [ruipugroup.com]

- 5. This compound | 299-29-6 [chemicalbook.com]

- 6. In Vitro Dissolution Profile of Two Commercially Available Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. usp.org [usp.org]

- 8. uspbpep.com [uspbpep.com]

- 9. usp.org [usp.org]

- 10. ftp.uspbpep.com [ftp.uspbpep.com]

- 11. NEMI Method Summary - 3500-Fe B [nemi.gov]

- 12. Photometric Determination of Iron in Pharmaceutical Formulations Using Double-Beam Direct Injection Flow Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijper.org [ijper.org]

- 14. ruipugroup.com [ruipugroup.com]

- 15. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison Study of Oral Iron Preparations Using a Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]

- 18. What is the mechanism of this compound? [synapse.patsnap.com]

- 19. gxp-academy.org [gxp-academy.org]

- 20. Biopharmaceutics Classification System (BCS) of Various Drug Substance - Pharmacy and Poisons Board [web.pharmacyboardkenya.org]

- 21. The effect of iron absorption in this compound form from enriched rice flour using an in vitro digestion model and a Caco-2 cell model - Food & Function (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

The Cornerstone of Iron Supplementation: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ferrous Gluconate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ferrous gluconate, a widely used iron salt for the treatment and prevention of iron deficiency anemia. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its mechanism of action, supported by data from various animal models. This guide is intended to be a valuable resource for researchers and professionals involved in the development of iron supplementation therapies.

Pharmacokinetics of this compound

The therapeutic efficacy of this compound is intrinsically linked to its pharmacokinetic profile, which governs its journey through the body. The absorption of iron is a tightly regulated process, primarily occurring in the duodenum and upper jejunum.[1]

Absorption

This compound, being a ferrous (Fe²⁺) salt, is more readily absorbed than ferric (Fe³⁺) forms of iron.[2] The acidic environment of the stomach helps to maintain iron in its soluble ferrous state.[3] The absorption process is mediated by the divalent metal transporter 1 (DMT1) located on the apical membrane of enterocytes.[3] This absorption is a dose-dependent and saturable process; as the dose of elemental iron increases, the percentage of iron absorbed decreases.[3] For instance, at high single doses, the absorption efficiency can decrease from 20-30% to as low as 5-10%.[4]

Distribution

Once absorbed into the enterocytes, iron has two potential fates: it can be stored as ferritin or transported into the bloodstream. For systemic distribution, iron is transported across the basolateral membrane by the iron-regulated transporter ferroportin.[5] In the bloodstream, ferrous iron is oxidized to its ferric form by the enzyme hephaestin (or ceruloplasmin in plasma) and subsequently binds to transferrin, the primary iron-transporting protein in the blood.[3][4] Transferrin then delivers iron to various tissues, with the bone marrow being a key target for erythropoiesis.[4]

Metabolism

The metabolism of this compound is centered on the oxidation of ferrous to ferric iron to allow for its transport by transferrin. The iron is then incorporated into hemoglobin within developing red blood cells in the bone marrow.[4] Iron is also stored in the liver, spleen, and bone marrow in the form of ferritin and hemosiderin.[4]

Excretion

The body has a limited capacity to excrete excess iron. The primary route of elimination for unabsorbed iron is through the feces.[3] Only a small amount of absorbed iron is lost daily through the shedding of skin and mucosal cells.[4] This conservation of iron underscores the importance of the tight regulation of its absorption to prevent iron overload.

Quantitative Pharmacokinetic Data

| Parameter | Animal Model | Value | Reference |

| Bioavailability | Rat | 36.6 ± 6.2% (stabilized with glycine) | [4] |

| Rat | Generally 15-20% | [6] | |

| LD50 (Oral) | Rat (female) | 1775 mg/kg (stabilized with glycine) | [4] |

| Rat (male) | 1831 mg/kg (stabilized with glycine) | [4] |

It is important to note that bioavailability can be influenced by factors such as the animal's iron status, diet, and the specific formulation of the this compound.

Pharmacodynamics of this compound

The pharmacodynamic effects of this compound are centered on its ability to correct iron deficiency and stimulate hemoglobin synthesis.

Mechanism of Action

Iron is an essential component of hemoglobin, the protein in red blood cells responsible for oxygen transport. In a state of iron deficiency, hemoglobin synthesis is impaired, leading to microcytic, hypochromic anemia. This compound acts by replenishing the body's iron stores, thereby providing the necessary substrate for the production of hemoglobin and new red blood cells.[3] This leads to an increase in the oxygen-carrying capacity of the blood and the alleviation of anemia-related symptoms.

Regulation by Hepcidin

The hormone hepcidin plays a crucial role in regulating iron homeostasis and, consequently, the pharmacodynamics of this compound. Hepcidin is produced by the liver and acts by binding to ferroportin, leading to its internalization and degradation.[5] This action effectively traps iron within enterocytes and macrophages, reducing its release into the bloodstream.[5] Hepcidin expression is upregulated by high iron stores and inflammation and downregulated by iron deficiency and increased erythropoietic activity.[5] Therefore, in an iron-deficient state, low hepcidin levels lead to increased ferroportin on the cell surface, facilitating greater iron absorption from this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound in animal models.

Induction of Iron Deficiency Anemia in Rodents

Objective: To create a reliable animal model of iron deficiency anemia for evaluating the efficacy of iron supplements.

Materials:

-

Weanling Sprague-Dawley rats or BALB/c mice

-

Iron-deficient diet (typically <5 mg iron/kg)

-

Standard rodent chow (for control group)

-

Metabolic cages for sample collection

-

Equipment for blood collection (e.g., tail vein lancets, micro-hematocrit tubes)

-

Hematology analyzer or spectrophotometer for hemoglobin measurement

Procedure:

-

House weanling rats or mice in a controlled environment (temperature, humidity, light/dark cycle).

-

Provide ad libitum access to deionized water.

-

Divide the animals into a control group receiving standard chow and an experimental group receiving an iron-deficient diet.

-

Monitor body weight and food consumption regularly.

-

Collect blood samples at baseline and at regular intervals (e.g., weekly) to monitor hemoglobin levels.

-

Continue the iron-deficient diet until a target hemoglobin level indicative of anemia is reached (e.g., <10 g/dL in rats).

Oral Administration of this compound (Gavage) in Rodents

Objective: To accurately administer a liquid formulation of this compound directly into the stomach of a rodent.

Materials:

-

This compound solution of known concentration

-

Appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a ball tip

-

Syringe

-

Animal scale

Procedure:

-

Weigh the animal to determine the correct dosing volume (typically not exceeding 10 ml/kg for mice and 20 ml/kg for rats).[5]

-

Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.

-

Fill the syringe with the calculated volume of the this compound solution.

-

Gently restrain the animal, ensuring its head and body are in a straight line to facilitate passage of the needle.

-

Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow as the needle passes.

-

If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.

-

Once the needle is in the stomach, administer the solution slowly.

-

Withdraw the needle in a smooth, swift motion.

-

Monitor the animal for any signs of distress after the procedure.

Intravenous Administration of Iron in Dogs

Objective: To administer an intravenous formulation of an iron compound to a dog for pharmacokinetic studies.

Materials:

-

Sterile intravenous iron solution

-

Intravenous catheter

-

Syringe or infusion pump

-

Clippers and surgical scrub

-

Saline flush

Procedure:

-

Acclimatize the dog to the experimental setting.

-

Shave and aseptically prepare the skin over a suitable vein (e.g., cephalic vein).

-

Place an intravenous catheter and secure it.

-

Administer a saline flush to ensure catheter patency.

-

Administer the intravenous iron solution at a controlled rate, either as a bolus injection or a slow infusion, as dictated by the study protocol.

-

Monitor the animal closely for any adverse reactions during and after administration.

-

Collect blood samples from a contralateral vein at predetermined time points.

Quantification of Serum Iron

Objective: To measure the concentration of iron in animal serum or plasma samples.

Method 1: Spectrophotometry

Principle: Iron is released from transferrin by acid treatment and reduced to the ferrous state. The ferrous iron then reacts with a chromogenic agent (e.g., 1,10-phenanthroline, ferrozine) to form a colored complex, the absorbance of which is measured spectrophotometrically and is proportional to the iron concentration.[7][8]

Procedure (General):

-

Collect blood samples in tubes without anticoagulant (for serum) or with an appropriate anticoagulant (for plasma).

-

Centrifuge the blood to separate the serum or plasma.

-

To a known volume of serum/plasma, add an acidic releasing agent to dissociate iron from transferrin.

-

Add a reducing agent (e.g., hydroxylamine hydrochloride) to convert Fe³⁺ to Fe²⁺.

-

Add the chromogenic agent and a buffer to maintain the optimal pH for color development.

-

Allow time for the color to develop fully.

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for the specific iron-chromogen complex.

-

Calculate the iron concentration by comparing the absorbance to a standard curve prepared with known iron concentrations.

Method 2: High-Performance Liquid Chromatography (HPLC)

Principle: Iron in the sample is chelated with a suitable agent (e.g., desferrioxamine) to form a stable complex. This complex is then separated from other components in the sample by HPLC and detected by a UV-Vis detector.[9][10]

Procedure (General):

-

Prepare plasma or serum samples, which may involve protein precipitation.

-

Add a chelating agent to the sample to form an iron complex.

-

Inject a known volume of the prepared sample onto an appropriate HPLC column (e.g., C18).

-

Elute the iron complex using a suitable mobile phase.

-

Detect the complex using a UV-Vis detector at the wavelength of maximum absorbance.

-

Quantify the iron concentration by comparing the peak area or height to that of standards.

Visualization of Pathways and Workflows

Signaling Pathway of Intestinal Iron Absorption

Caption: Intestinal absorption of non-heme iron.

Experimental Workflow for an Oral Pharmacokinetic Study

Caption: General workflow for a pharmacokinetic study.

Conclusion

This compound remains a cornerstone in the management of iron deficiency anemia due to its favorable bioavailability and tolerability profile. A thorough understanding of its pharmacokinetics and pharmacodynamics in relevant animal models is crucial for the development of new and improved iron supplementation strategies. This technical guide provides a foundational resource for researchers in this field, summarizing key data and experimental methodologies. Further research is warranted to generate a more complete and comparative dataset of pharmacokinetic parameters for this compound across various species, which will undoubtedly aid in the translation of preclinical findings to clinical applications.

References

- 1. world-rabbit-science.com [world-rabbit-science.com]

- 2. Iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ruipugroup.com [ruipugroup.com]

- 4. Stabilized this compound as iron source for food fortification: bioavailability and toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 6. ruipugroup.com [ruipugroup.com]

- 7. csun.edu [csun.edu]

- 8. asdlib.org [asdlib.org]

- 9. Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. annexpublishers.com [annexpublishers.com]

A Technical Guide to the Green Synthesis of Ferrous Gluconate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the green synthesis of ferrous gluconate nanoparticles, a promising area of research for biomedical applications, including drug delivery and iron-deficiency anemia therapies. This document details the synthesis process, characterization, and potential biological interactions of these nanoparticles, with a focus on environmentally benign methodologies.

Introduction

The field of nanotechnology has opened new avenues for therapeutic interventions, and iron-based nanoparticles are at the forefront of this revolution due to their biocompatibility and magnetic properties.[1] this compound, an established iron supplement, when formulated at the nanoscale, presents an opportunity for enhanced bioavailability and targeted delivery. Green synthesis approaches, which utilize biological entities like plant extracts, offer a sustainable, cost-effective, and eco-friendly alternative to conventional chemical and physical methods.[2] These methods employ naturally occurring phytochemicals as reducing and capping agents, minimizing the use of toxic reagents.[3]

This guide focuses on the plant-mediated synthesis of this compound nanoparticles, providing detailed experimental protocols, characterization data, and insights into their proposed mechanism of formation and biological interactions.

Green Synthesis of this compound Nanoparticles: A Detailed Protocol

The following protocol is based on the successful synthesis of iron(II) gluconate nanoparticles using an aqueous leaf extract of Catharanthus roseus. This plant is rich in bioactive compounds that facilitate the reduction of ferrous ions and stabilize the resulting nanoparticles.[4]

Materials and Methods

2.1.1. Preparation of the Plant Extract

-

Fresh leaves of Catharanthus roseus are collected and thoroughly washed with distilled water.

-

The leaves are then shade-dried and ground into a fine powder.

-

An aqueous extract is prepared by boiling a specific amount of the leaf powder in distilled water, followed by filtration to obtain a clear extract.[5]

2.1.2. Synthesis of Iron(II) Gluconate (Precursor)

-

An aqueous solution of sodium gluconate is prepared.

-

Ferrous chloride (FeCl₂) is added to the sodium gluconate solution.

-

The pH of the solution is adjusted to 5, and the mixture is heated with constant stirring to facilitate the formation of iron(II) gluconate.

2.1.3. Fabrication of this compound Nanoparticles

-

The synthesized iron(II) gluconate is dissolved in the prepared Catharanthus roseus leaf extract.

-

The reaction mixture is then subjected to centrifugation at a high speed (e.g., 5000 rpm) for an extended period (e.g., 2 hours).

-

The resulting pellet, containing the this compound nanoparticles, is collected, washed with deionized water to remove any unreacted precursors, and dried for further characterization.

Experimental Workflow

References

A Technical Deep Dive into the Bioavailability of Ferrous Gluconate Versus Other Iron Salts

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron deficiency remains a global health challenge, making the optimization of oral iron supplementation a critical area of research. The bioavailability of the iron salt used in a supplement is a key determinant of its efficacy and tolerability. This technical guide provides an in-depth comparison of the bioavailability of ferrous gluconate against other commonly used iron salts, namely ferrous sulfate and ferrous fumarate. Through a comprehensive review of existing literature, this document presents quantitative data, detailed experimental methodologies, and visual representations of key physiological and experimental processes to aid researchers and drug development professionals in making informed decisions. While direct head-to-head pharmacokinetic data for all three salts from a single study is limited, this guide synthesizes available evidence to draw meaningful comparisons.

The Physiology of Iron Absorption: A Complex Signaling Network

The absorption of non-heme iron, the form found in supplements and plant-based foods, is a tightly regulated process primarily occurring in the duodenum and upper jejunum. The pathway involves several key proteins that respond to systemic iron levels, ensuring iron homeostasis and preventing toxicity.

Dietary non-heme iron is predominantly in the ferric (Fe³⁺) state and must be reduced to the ferrous (Fe²⁺) state by duodenal cytochrome B (Dcytb) on the apical membrane of enterocytes. Ferrous iron is then transported into the enterocyte by the divalent metal transporter 1 (DMT1). Once inside the enterocyte, iron can either be stored as ferritin or transported out of the cell and into the bloodstream via the basolateral transporter ferroportin. The exit of iron through ferroportin is the primary regulatory step in iron absorption. The hormone hepcidin, synthesized by the liver in response to high iron stores and inflammation, binds to ferroportin, causing its internalization and degradation, thereby trapping iron within the enterocyte and reducing systemic iron absorption. Conversely, in states of iron deficiency, hepcidin levels are low, allowing for increased ferroportin expression and greater iron absorption.

Figure 1: Simplified signaling pathway of non-heme iron absorption in an intestinal enterocyte.

Comparative Bioavailability of Ferrous Salts: A Quantitative Analysis

The bioavailability of an oral iron supplement is influenced by its solubility, the elemental iron content, and interactions with dietary components. Ferrous salts (Fe²⁺) are generally more bioavailable than ferric salts (Fe³⁺) because they are more soluble at the neutral pH of the small intestine.[1]

Table 1: Elemental Iron Content of Common Ferrous Salts [2][3][4]

| Iron Salt | Molecular Weight ( g/mol ) | % Elemental Iron |

| This compound | 448.15 | ~12% |

| Ferrous Sulfate (Heptahydrate) | 278.01 | ~20% |

| Ferrous Fumarate | 169.90 | ~33% |

While ferrous fumarate offers the highest percentage of elemental iron, this does not solely determine its bioavailability. Tolerability also plays a crucial role; higher elemental iron content can sometimes lead to increased gastrointestinal side effects, which may reduce patient compliance.[2]

A retrospective observational study involving 260 subjects with iron deficiency anemia provides insights into the effectiveness of different iron salts over a 3-month period. While this study did not include this compound or ferrous sulfate, it offers valuable comparative data for ferrous fumarate.

Table 2: Hematological Response to Oral Iron Supplementation (Baseline vs. 3 Months) [5]

| Parameter | Ferrous Fumarate (n=65) | Ferrous Ascorbate (n=65) | Ferrous Bis-glycinate (n=65) | Sucrosomial Iron (n=65) |

| Hemoglobin (g/dL) | ||||

| Baseline (Mean ± SD) | 8.65 ± 0.84 | 8.71 ± 0.88 | 8.68 ± 0.91 | 8.75 ± 0.86 |

| 3 Months (Mean ± SD) | 11.72 ± 0.08 | 11.86 ± 0.09 | 11.69 ± 0.11 | 12.20 ± 0.1 |

| Serum Ferritin (ng/mL) | ||||

| Baseline (Mean ± SD) | 30.12 ± 5.63 | 31.23 ± 6.12 | 30.89 ± 7.34 | 30.98 ± 6.21 |

| 3 Months (Mean ± SD) | 33.91 ± 5.96 | 37.86 ± 6.90 | 35.41 ± 9.20 | 38.46 ± 6.56 |

| Serum Iron (µg/dL) | ||||

| Baseline (Mean ± SD) | 35.21 ± 10.11 | 36.14 ± 11.23 | 35.87 ± 10.98 | 36.01 ± 11.05 |

| 3 Months (Mean ± SD) | 42.55 ± 13.73 | 49.86 ± 13.36 | 42.55 ± 13.73 | 60.93 ± 16.27 |

Note: This study did not directly compare this compound or ferrous sulfate.

Studies suggest that while ferrous sulfate is often considered the standard due to its high bioavailability and low cost, this compound may be better tolerated by some individuals, potentially leading to better overall efficacy due to improved adherence.[3][6] One study indicated that this compound had a higher iron absorption rate compared to ferrous fumarate in certain conditions.[3] Another study in non-anemic women and children found that the mean iron absorption from ferrous fumarate and ferrous sulfate was not significantly different.[7]

Experimental Protocols for Assessing Iron Bioavailability

The gold standard for measuring iron bioavailability in humans involves the use of stable isotopes. This method allows for the direct measurement of absorbed iron, distinguishing it from the body's endogenous iron stores.

Detailed Methodology: Stable Isotope Iron Absorption Study

The following protocol is a representative example based on common practices in human iron bioavailability studies.[8][9][10][11]

Objective: To determine and compare the fractional absorption of iron from three different oral iron salt formulations (this compound, ferrous sulfate, and ferrous fumarate).

Study Design: A randomized, double-blind, three-period crossover study.

Participants: Healthy, non-anemic, iron-depleted (serum ferritin <20 µg/L) female volunteers of childbearing age.

Materials:

-

Stable iron isotope labels (e.g., ⁵⁷Fe, ⁵⁸Fe) as ferrous sulfate.

-

Test formulations: Capsules containing a precise dose of elemental iron (e.g., 60 mg) from this compound, ferrous sulfate, or ferrous fumarate, with one of the formulations extrinsically labeled with a stable isotope.

-

Standardized low-iron meals.

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for isotopic analysis.

Procedure:

-

Screening and Baseline: Participants undergo a screening visit to assess their health status and iron levels (hemoglobin, serum ferritin). Eligible subjects provide informed consent.

-

Randomization and Washout: Participants are randomly assigned to a sequence of the three test formulations. A washout period of at least 14 days is implemented between each study period to allow for the clearance of the stable isotope.

-

Test Day Protocol (for each study period):

-

Fasting: Participants arrive at the clinical research unit after an overnight fast.

-

Baseline Blood Sample: A baseline blood sample is collected to determine the natural isotopic abundance of iron.

-

Test Meal and Supplement Administration: Participants consume a standardized low-iron breakfast. Immediately after, they ingest one capsule of the assigned iron formulation containing the stable isotope label.

-

Post-Dose Blood Sampling: Blood samples are collected at regular intervals (e.g., 0, 2, 4, 6, 8, and 24 hours) post-ingestion to measure the appearance of the stable isotope in the plasma. This data is used to determine pharmacokinetic parameters like Cmax and AUC.

-

Controlled Diet: Participants consume standardized low-iron meals and beverages for the remainder of the test day.

-

-

Erythrocyte Incorporation Measurement:

-

Fourteen days after the administration of the labeled iron supplement, a final blood sample is collected.

-

The enrichment of the stable isotope in red blood cells (erythrocytes) is measured using ICP-MS.

-

-

Data Analysis:

-

Fractional Iron Absorption: The amount of the stable isotope incorporated into erythrocytes is used to calculate the percentage of iron absorbed from the supplement.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to determine Cmax, Tmax (time to reach Cmax), and AUC.

-

Statistical Comparison: Statistical tests (e.g., ANOVA) are used to compare the bioavailability and pharmacokinetic parameters of the three iron salt formulations.

-

Figure 2: A typical experimental workflow for a human iron bioavailability study using a crossover design.

Conclusion and Future Directions

The selection of an iron salt for supplementation requires a nuanced understanding of its bioavailability, elemental iron content, and patient tolerability. This compound, while having a lower elemental iron content compared to ferrous sulfate and ferrous fumarate, is often considered a favorable option due to its potential for better gastrointestinal tolerability.[3][12] This can lead to improved patient compliance and, consequently, better therapeutic outcomes.

The available evidence suggests that while ferrous sulfate is a bioavailable and cost-effective option, the absorption of this compound and ferrous fumarate is comparable under certain conditions.[3][7] However, there is a clear need for well-controlled, head-to-head clinical trials that directly compare the pharmacokinetic profiles (Cmax and AUC) of these three commonly used iron salts in a single study population. Such studies would provide definitive data to guide the formulation of next-generation oral iron supplements with optimized efficacy and tolerability. Future research should also focus on the impact of different formulations (e.g., liquid vs. tablet) and the co-administration of absorption enhancers, like vitamin C, on the bioavailability of these iron salts.[12]

References

- 1. Ferrous versus Ferric Oral Iron Formulations for the Treatment of Iron Deficiency: A Clinical Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What's the Difference? Ferrous Fumarate vs. Ferrous Sulfate vs. This compound | Walk In | Virtual Doctors [walkin.ca]

- 3. pubmed.ai [pubmed.ai]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. A comparison of the bioavailability of ferrous fumarate and ferrous sulfate in non-anemic Mexican women and children consuming a sweetened maize and milk drink - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Assessing Human Iron Kinetics Using Stable Iron Isotopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing Human Iron Kinetics Using Stable Iron Isotopic Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. buzzrx.com [buzzrx.com]

Preclinical Toxicological Profile of Ferrous Gluconate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicological profile of ferrous gluconate, an iron salt widely used for the treatment and prevention of iron deficiency anemia. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the safety profile of this compound.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single high-dose exposure. For this compound, these studies have primarily focused on determining the median lethal dose (LD50) in rodent models.

Oral LD50 Studies

Oral LD50 values for this compound have been established in several studies, indicating a low order of acute toxicity. A summary of these findings is presented in Table 1.

Table 1: Summary of Acute Oral Toxicity Data for this compound

| Species | Strain | Sex | LD50 (mg/kg body weight) | Reference |

| Rat | Sprague-Dawley | Male | 1831 (stabilized with glycine) | [1][2] |

| Rat | Sprague-Dawley | Female | 1775 (stabilized with glycine) | [1][2] |

| Rat | Not Specified | Not Specified | 2237 | [3] |

| Mouse | Not Specified | Male | 3700 | [4] |

| Guinea Pig | Not Specified | Not Specified | 2100 | [5] |

Intravenous and Intraperitoneal LD50 Studies

Limited data are available for parenteral routes of administration, which generally show higher toxicity due to bypassing the controlled absorption mechanisms in the gastrointestinal tract.

Table 2: Summary of Acute Parenteral Toxicity Data for this compound

| Species | Route | LD50 (mg/kg body weight) | Reference |

| Mouse | Intravenous | 114 | [4] |

| Mouse | Intraperitoneal | 160 | [4] |

Experimental Protocols for Acute Toxicity Studies

A representative experimental design for an acute oral toxicity study, based on available literature, is outlined below.

Methodology Details:

-

Test Animals: Young adult, healthy animals (e.g., Sprague-Dawley rats) of both sexes are used.

-

Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light-dark cycle, with free access to standard laboratory diet and water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is typically administered by oral gavage. A range of doses is used to determine the dose-response relationship.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at specified intervals for a period of 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Sub-chronic and Chronic Toxicity

No specific sub-chronic (e.g., 90-day) or chronic (e.g., 2-year) toxicity studies on this compound were identified in the public domain. However, long-term safety in animals has been assessed in the context of its use in feed. In pet and livestock feed, this compound added to provide elemental iron content up to 300 mg/kg of feed has not been associated with obvious toxic reactions.[6] Excessive addition (e.g., over 500 mg/kg of feed) may lead to iron accumulation in the liver, particularly in elderly pets or those with pre-existing liver conditions.[6]

Genotoxicity

Genotoxicity studies are performed to assess the potential of a substance to induce mutations or chromosomal damage.

In Vitro and In Vivo Studies

A study using the Allium cepa (onion root tip) assay demonstrated that this compound has a genotoxic effect, causing chromosomal abnormalities such as C-mitosis, polyploidy, and chromosomal shifting.[7] The highest chromosomal abnormality index was observed at the highest tested concentration and longest duration of exposure.[7]

Experimental Protocol for Allium cepa Assay

The following diagram illustrates the workflow of the Allium cepa genotoxicity test.

Methodology Details:

-

Test System: Allium cepa bulbs are germinated in water until roots reach a desired length.

-

Treatment: The roots are then exposed to various concentrations of the test substance for different durations.

-

Slide Preparation: Root tips are fixed, hydrolyzed, and stained to visualize the chromosomes.

-

Microscopic Analysis: Slides are examined under a microscope to determine the mitotic index and the frequency of different types of chromosomal aberrations.

Carcinogenicity

Reproductive and Developmental Toxicity

Mechanisms of Toxicity

The toxicity of this compound is primarily related to the toxic effects of excess iron. When the body's iron-binding capacity is exceeded, free iron can participate in oxidative stress through the Fenton reaction.

Fenton Reaction and Oxidative Stress

The Fenton reaction involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). These radicals can damage cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and death.

Conclusion

The available preclinical data on this compound indicate a low acute oral toxicity. Genotoxicity has been observed in a plant-based assay. However, there is a notable lack of publicly available, detailed studies on sub-chronic, chronic, reproductive, and developmental toxicity, as well as carcinogenicity, specifically for this compound. The primary mechanism of toxicity is understood to be related to iron overload and subsequent oxidative stress. Further research is warranted to fully characterize the long-term safety profile of this compound in preclinical models.

References

- 1. Registration Dossier - ECHA [echa.europa.eu]

- 2. media.laballey.com [media.laballey.com]

- 3. Fenton's reagent - Wikipedia [en.wikipedia.org]

- 4. Stabilized this compound as iron source for food fortification: bioavailability and toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iron and oxidizing species in oxidative stress and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Changes in Hepcidin Levels in an Animal Model of Anemia of Chronic Inflammation: Mechanistic Insights Related to Iron Supplementation and Hepcidin Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nutrifix-health.com [nutrifix-health.com]

Methodological & Application

Ferrous Gluconate as an Iron Source in Cell Culture Media: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals